

Technical Guide: Synthesis and Characterization of 2-Bromo-9-diazafluorene

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Compound of Interest

Compound Name: 2-Bromo-9-diazafluorene

Cat. No.: B15401523

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For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic route and key characterization data for **2-Bromo-9-diazafluorene**. Due to the limited availability of direct literature on the title compound, this guide focuses on a two-step synthesis commencing with the bromination of a diazafluorene precursor, followed by the reduction of the corresponding ketone. The information provided is curated from scientific literature and chemical databases to assist researchers in the preparation and identification of this compound.

Synthesis Methodology

The synthesis of **2-Bromo-9-diazafluorene** is proposed as a two-step process:

- Synthesis of 2-Bromo-4,5-diazafluoren-9-one: An unexpected one-pot tandem procedure starting from phenanthroline has been described, involving consecutive oxidation, bromination, and rearrangement reactions to yield 2-bromo-4,5-diazafluoren-9-one with a yield of up to 50%[\[1\]](#).
- Reduction of 2-Bromo-4,5-diazafluoren-9-one: A Wolff-Kishner reduction can be employed to convert the ketone functionality of 2-Bromo-4,5-diazafluoren-9-one to a methylene group, yielding the target compound, **2-Bromo-9-diazafluorene**. The Wolff-Kishner reduction is a standard method for the deoxygenation of aldehydes and ketones under basic conditions[\[2\]](#)[\[3\]](#)[\[4\]](#).

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,5-diazafluoren-9-one

- Materials: 1,10-phenanthroline, potassium hydroxide (KOH), potassium permanganate (KMnO₄), bromine (Br₂), sulfuric acid (H₂SO₄), nitric acid (HNO₃).
- Procedure: A detailed, one-pot procedure has been reported in the literature and should be consulted for specific reaction conditions, stoichiometry, and purification methods[1]. The general transformation involves the oxidation of 1,10-phenanthroline, followed by bromination and a rearrangement to form the diazafluorenone core[1].

Step 2: Wolff-Kishner Reduction of 2-Bromo-4,5-diazafluoren-9-one

- Materials: 2-Bromo-4,5-diazafluoren-9-one, hydrazine hydrate (NH₂NH₂·H₂O), potassium hydroxide (KOH), and a high-boiling point solvent such as diethylene glycol.
- General Procedure:
 - To a solution of 2-Bromo-4,5-diazafluoren-9-one in diethylene glycol, add hydrazine hydrate and potassium hydroxide.
 - Heat the reaction mixture to a temperature that allows for the formation of the hydrazone intermediate (typically around 100-130 °C).
 - After the initial reaction, increase the temperature to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas (typically around 190-200 °C)[5].
 - Upon completion, the reaction is cooled and worked up by pouring into water and extracting the product with a suitable organic solvent.
 - The organic layer is then dried and the solvent removed to yield the crude product, which can be further purified by column chromatography or recrystallization.

Note: The specific reaction times, temperatures, and molar equivalents of reagents should be optimized for this particular substrate.

Characterization Data

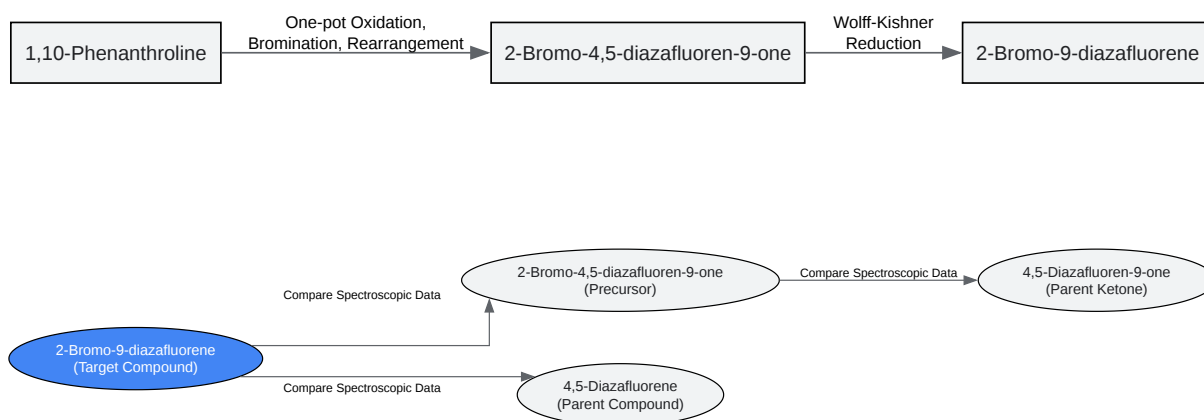
Direct characterization data for **2-Bromo-9-diazafluorene** is not readily available in the reviewed literature. Therefore, this section provides characterization data for the precursor, 2-Bromo-4,5-diazafluoren-9-one, and the parent compound, 4,5-diazafluorene, for reference and comparison.

Quantitative Data Summary

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Spectroscopic Data
2-Bromo-4,5-diazafluoren-9-one	C ₁₁ H ₅ BrN ₂ O	261.08	Not explicitly reported	Synthesis reported[1]
4,5-Diazafluoren-9-one	C ₁₁ H ₆ N ₂ O	182.18	214-217[6][7]	MS (ESI+): m/z 183.04 [M+H] ⁺ [8]. 1H NMR (CDCl ₃): δ 8.80 (d, 2H), 7.96 (d, 2H), 7.35 (d, 2H) [7].
4,5-Diazafluorene	C ₁₁ H ₈ N ₂	168.19	Not explicitly reported	Synthesis reported via Wolff-Kishner reduction of 4,5-diazafluoren-9-one[9].

Visualizations

Synthesis Workflow



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